molecular formula C12H16N4O3S B1392578 1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid CAS No. 1243100-34-6

1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid

Cat. No.: B1392578
CAS No.: 1243100-34-6
M. Wt: 296.35 g/mol
InChI Key: SHGXJWATJXRBLC-UHFFFAOYSA-N
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Description

1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid is a complex organic compound featuring a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazole ring and the piperidine moiety suggests it may exhibit interesting biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the 1,3,4-thiadiazole ring, which can be synthesized from thiosemicarbazide and carboxylic acids under acidic conditions. The piperidine ring is then introduced through nucleophilic substitution reactions. The final step involves the formation of the oxopyrrolidine moiety, which can be achieved through cyclization reactions involving appropriate precursors.

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the oxopyrrolidine moiety can be reduced to form alcohols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of the oxopyrrolidine moiety can produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure suggests potential therapeutic applications, particularly in targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiadiazole ring is known to interact with metal ions, which could be relevant in its mechanism of action. Additionally, the piperidine moiety may enhance its binding affinity to certain biological targets.

Comparison with Similar Compounds

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring and may exhibit similar chemical reactivity and biological activity.

    Piperidine derivatives: Compounds with the piperidine ring are common in medicinal chemistry and may have similar pharmacological properties.

    Oxopyrrolidine derivatives: These compounds share the oxopyrrolidine moiety and may have similar chemical properties.

Uniqueness: 1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid is unique due to the combination of these three functional groups in a single molecule. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[5-(2-oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O3S/c17-9-2-1-5-16(9)12-14-13-11(20-12)15-6-3-8(4-7-15)10(18)19/h8H,1-7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGXJWATJXRBLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NN=C(S2)N3CCC(CC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Reactant of Route 2
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1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Reactant of Route 3
1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Reactant of Route 4
1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Reactant of Route 5
1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid
Reactant of Route 6
1-[5-(2-Oxopyrrolidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid

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